3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
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Overview
Description
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, an amino group, and a butanoic acid backbone, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The hydroxyl and amino groups are introduced through specific reactions, such as esterification and amidation. Common reagents used in these reactions include alcohols, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A similar compound with an alkyne group instead of a hydroxyl group.
(2R)-3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid: A compound with a methyl group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H13NO5 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(13)9-6(5(2)10)7(11)12/h3,5-6,10H,1,4H2,2H3,(H,9,13)(H,11,12) |
InChI Key |
FQSNJTBITYJZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC=C)O |
Origin of Product |
United States |
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